4,5-Difluoro-2-isopropoxyphenylboronic acid
Overview
Description
4,5-Difluoro-2-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a boronic acid derivative characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It is known that boronic acids, such as 4,5-difluoro-2-isopropoxyphenylboronic acid, are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid forms a complex with a palladium catalyst, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to interact with biomolecules containing diols, such as sugars and glycoproteins .
Pharmacokinetics
The pharmacokinetic properties of boronic acids, in general, can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
The ability of boronic acids to form reversible covalent bonds with biomolecules can lead to various effects, such as the inhibition of enzymes or the modulation of receptor activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of boronic acids, as they exist in an equilibrium between the neutral (boronic acid) and anionic (boronate) forms . Other factors, such as temperature and the presence of diols, can also influence the stability and reactivity of boronic acids .
Biochemical Analysis
Biochemical Properties
4,5-Difluoro-2-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with hydroxyl groups. For example, it can interact with serine proteases by forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For instance, the inhibition of serine proteases can impact processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, such as serine proteases, and forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain concentration of this compound is required to achieve a measurable biological effect .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-isopropoxyphenylboronic acid typically involves the reaction of 4,5-difluoro-2-isopropoxyphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones.
Reduction: Formation of corresponding boronates.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include phenols, quinones, boronates, and various substituted derivatives .
Scientific Research Applications
4,5-Difluoro-2-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropoxyphenylboronic acid
- 4,5-Difluorophenylboronic acid
- 2-Isopropoxyphenylboronic acid
Uniqueness
4,5-Difluoro-2-isopropoxyphenylboronic acid is unique due to the presence of both fluorine atoms and an isopropoxy group on the phenyl ring. This combination of substituents enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions compared to other boronic acids .
Properties
IUPAC Name |
(4,5-difluoro-2-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-8(12)7(11)3-6(9)10(13)14/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYYHDTNPHABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC(C)C)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584907 | |
Record name | {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-61-1 | |
Record name | B-[4,5-Difluoro-2-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072951-61-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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